molecular formula C14H13NO4S B1308440 4-(benzenesulfonamidomethyl)benzoic Acid CAS No. 178693-27-1

4-(benzenesulfonamidomethyl)benzoic Acid

Cat. No.: B1308440
CAS No.: 178693-27-1
M. Wt: 291.32 g/mol
InChI Key: CHOGMPPUSGFJEB-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a benzoic acid moiety substituted with a phenylsulfonylamino group at the para position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamidomethyl)benzoic Acid typically involves the reaction of 4-(aminomethyl)benzoic acid with benzenesulfonyl chloride in the presence of a base such as sodium borate. The reaction is carried out in an aqueous medium under ultrasonic conditions to enhance the reaction rate and yield. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization .

Reaction Conditions:

    Reactants: 4-(aminomethyl)benzoic acid, benzenesulfonyl chloride

    Catalyst/Base: Sodium borate

    Solvent: Water

    Temperature: Room temperature

    Time: 4 hours

    Purification: Recrystallization

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonamidomethyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or sulfide derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-(benzenesulfonamidomethyl)benzoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamidomethyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in inflammation and cancer, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(phenylsulfonyl)amino]benzoate
  • Methyl 4-[methyl(phenylsulfonyl)amino]benzoate
  • Benzoic acid, 4-amino-, methyl ester

Uniqueness

4-(benzenesulfonamidomethyl)benzoic Acid stands out due to its unique combination of a benzoic acid moiety and a phenylsulfonylamino group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research.

Properties

IUPAC Name

4-(benzenesulfonamidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-14(17)12-8-6-11(7-9-12)10-15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOGMPPUSGFJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401238
Record name 4-{[(phenylsulfonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178693-27-1
Record name 4-{[(phenylsulfonyl)amino]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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